1,2,3-Trimetil-imidazolio metil sulfato

Descripción general

Descripción

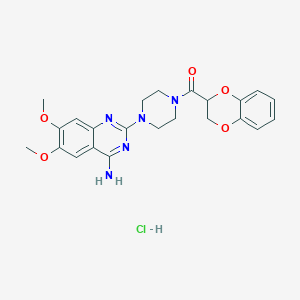

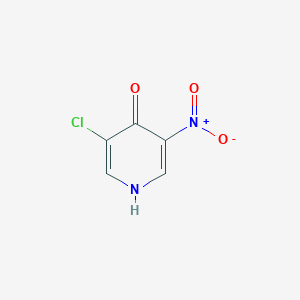

1,2,3-Trimethylimidazolium methyl sulfate is a useful research compound. Its molecular formula is C7H14N2O4S and its molecular weight is 222.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2,3-Trimethylimidazolium methyl sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3-Trimethylimidazolium methyl sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Recubrimiento de Metales

Este compuesto se utiliza en el proceso de recubrimiento de metales. Ayuda en la deposición de una fina capa de metal en la superficie de un objeto, mejorando su apariencia y durabilidad .

Electropulido

También se utiliza en electropulido, un proceso que suaviza y pule la superficie de un metal. Esto se logra eliminando una fina capa de material de la superficie de la pieza de trabajo .

Reprocesamiento de Metales

1,2,3-Trimetil-imidazolio metil sulfato juega un papel importante en el reprocesamiento de metales. Ayuda en la recuperación y purificación de metales a partir de chatarra o residuos .

Medio de Transferencia de Fase

El compuesto sirve como catalizador de transferencia de fase, facilitando la migración de un reactivo de una fase a otra, aumentando así la velocidad de reacción .

Baterías y Pilas de Combustible

En el campo del almacenamiento y conversión de energía, este compuesto se utiliza en baterías y pilas de combustible. Contribuye a la mejora de la eficiencia energética y la capacidad de almacenamiento .

Nanomateriales

Se utiliza en la síntesis y estabilización de nanomateriales. Estos nanomateriales tienen aplicaciones en diversos campos como la medicina, la electrónica y la ciencia de los materiales .

Solventes Industriales

This compound se utiliza como solvente industrial debido a su capacidad para disolver una amplia gama de sustancias .

Catálisis Enzimática

Por último, se utiliza en catálisis enzimática para aumentar la velocidad de las reacciones catalizadas por enzimas. Esto tiene aplicaciones en industrias como la alimentaria, la farmacéutica y la de biocombustibles .

Mecanismo De Acción

Target of Action

It is known that this compound is used in the separation of organic dyes , suggesting that it may interact with these molecules as part of its function.

Mode of Action

It is used as a green mobile phase in thin-layer chromatography for the separation of organic dyes . This suggests that it may interact with these dyes, affecting their migration behavior on the chromatographic system.

Biochemical Pathways

Given its role in the separation of organic dyes , it may influence the pathways these dyes follow during chromatographic separation.

Result of Action

Its use in the separation of organic dyes suggests that it may influence the physical properties of these dyes, affecting their behavior in a chromatographic system .

Propiedades

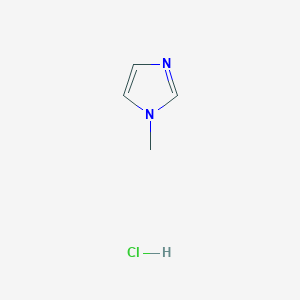

IUPAC Name |

methyl sulfate;1,2,3-trimethylimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.CH4O4S/c1-6-7(2)4-5-8(6)3;1-5-6(2,3)4/h4-5H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAUEIYYLHUEPK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CN1C)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468886 | |

| Record name | 1,2,3-Trimethylimidazolium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65086-12-6 | |

| Record name | 1,2,3-Trimethylimidazolium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

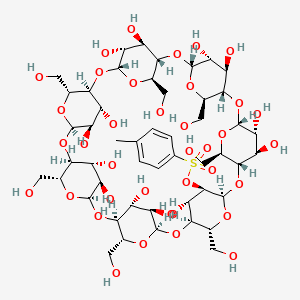

Q1: What is the significance of studying the correlation between thermostability and stability of glycosidases in ionic liquids like 1,2,3-Trimethylimidazolium methyl sulfate?

A1: Glycosidases are enzymes that play crucial roles in various biological processes and have significant biotechnological applications. Understanding how their stability is affected by different solvents, like ionic liquids, is important for optimizing their industrial use. The study referenced in the abstract likely investigates whether a correlation exists between a glycosidase's inherent thermostability and its stability in the presence of 1,2,3-Trimethylimidazolium methyl sulfate. [] This information could help predict the suitability of specific glycosidases for applications involving this ionic liquid.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1589765.png)

![Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)-](/img/structure/B1589781.png)